4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
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Overview
Description
4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile is a complex organic compound that features a benzothiazole ring fused with a piperazine moiety and a benzonitrile group
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed in the context of their interaction with the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been shown to inhibit the dpre1 enzyme, thereby disrupting the cell wall biosynthesis of mycobacterium tuberculosis . This leads to the death of the bacteria, demonstrating the compound’s anti-tubercular activity.
Biochemical Pathways
The compound’s interaction with its target affects the biochemical pathway of cell wall biosynthesis in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall. This disruption in the pathway leads to the death of the bacteria.
Result of Action
The result of the compound’s action is the inhibition of cell wall biosynthesis in Mycobacterium tuberculosis, leading to the death of the bacteria . This demonstrates the compound’s potential as an anti-tubercular agent.
Preparation Methods
The synthesis of 4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile typically involves multiple steps, starting with the preparation of the benzothiazole ring. Common synthetic routes include:
Diazo-coupling: This involves the reaction of aniline derivatives with benzothiazole precursors under controlled conditions.
Knoevenagel condensation: This method is used to form the benzothiazole ring by condensing aldehydes with active methylene compounds.
Biginelli reaction: This multi-component reaction is employed to synthesize benzothiazole derivatives by reacting urea, aldehydes, and β-keto esters.
Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile has a wide range of scientific research applications:
Comparison with Similar Compounds
4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile can be compared with other benzothiazole derivatives, such as:
1,3-Benzothiazole: A simpler compound with a similar core structure but lacking the piperazine and benzonitrile groups.
2-Aminobenzothiazole: Another derivative with an amino group, used in various pharmaceutical applications.
6-Methyl-1,3-benzothiazole: A methyl-substituted derivative with different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
4-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS/c20-15-5-6-16-17(11-15)26-19(22-16)24-9-7-23(8-10-24)18(25)14-3-1-13(12-21)2-4-14/h1-6,11H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSBQQKBEIFAPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(C=C4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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